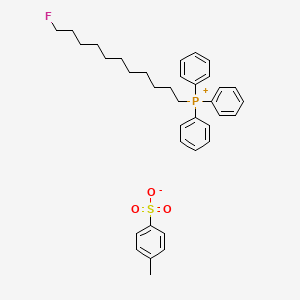
(11-Fluoroundecyl)triphenylphosphanium4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate: is a chemical compound with a complex structure that includes a fluorinated alkyl chain, a triphenylphosphonium group, and a sulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the fluorinated alkyl chain and the triphenylphosphonium groupSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
(11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: The compound may have uses in industrial processes that require specific chemical properties.
Wirkmechanismus
The mechanism of action of (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate involves its interaction with molecular targets and pathways within cells. The triphenylphosphonium group allows the compound to penetrate cell membranes, while the fluorinated alkyl chain and sulfonate group contribute to its overall activity. These interactions can affect various cellular processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (11-bromoundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
- (11-chloroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
- (11-iodoundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate
Uniqueness
Compared to similar compounds, (11-fluoroundecyl)triphenylphosphanium 4-methylbenzene-1-sulfonate is unique due to the presence of the fluorine atom in the alkyl chain. This fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and stability, making it distinct from its bromine, chlorine, and iodine counterparts .
Eigenschaften
Molekularformel |
C36H44FO3PS |
|---|---|
Molekulargewicht |
606.8 g/mol |
IUPAC-Name |
11-fluoroundecyl(triphenyl)phosphanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H37FP.C7H8O3S/c30-25-17-6-4-2-1-3-5-7-18-26-31(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29;1-6-2-4-7(5-3-6)11(8,9)10/h8-16,19-24H,1-7,17-18,25-26H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
YGZPGZMWKGJODN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCCCCCCCCCF)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


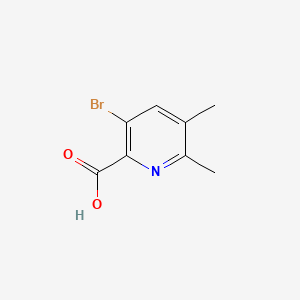

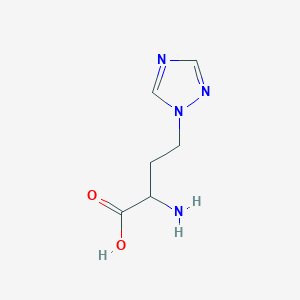


![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)
![2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13585303.png)
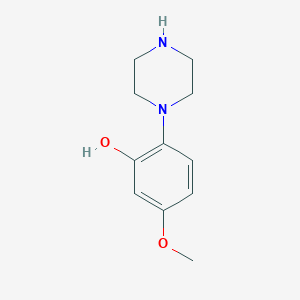
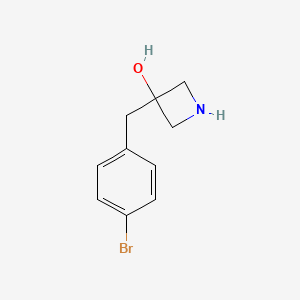


![N-(2-acetylphenyl)-2-{8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamidehydrochloride](/img/structure/B13585339.png)

